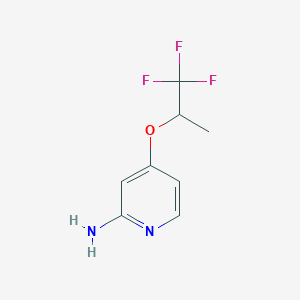
4-(1,1,1-Trifluoropropan-2-yloxy)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Macrocycles
4-Alkoxy-tetrafluoropyridine derivatives, which are closely related to 4-(1,1,1-Trifluoropropan-2-yloxy)pyridin-2-amine, have been used as building blocks in the synthesis of macrocyclic ring systems. These systems include pyridine and either poly-ether or amine subunits, showcasing their utility in constructing complex molecular architectures (Chambers et al., 2004).
Microporous Material Synthesis
In the field of microporous materials, compounds like this compound have been used in the synthesis of unique, large-pore gallium oxyfluorophosphates. These substances are notable for their complex channel systems and have potential applications in materials science (Weigel et al., 1997).
Gas Separation Applications
Related compounds are also employed in the synthesis of hyperbranched polyimides, which are used in gas separation applications. These polyimides are synthesized through a condensation polymerization process that includes various monomers, demonstrating the versatility of these compounds in creating materials with specific properties (Fang et al., 2000).
Synthesis of Polymers
Compounds similar to this compound have been used in the synthesis of new pyridine-bridged poly(ether-imide)s. These materials demonstrate excellent thermal properties, good mechanical properties, and optical transparency, suggesting their potential in various industrial applications (Wang et al., 2008).
Hypervalent Complex Formation
In the field of supramolecular chemistry, trifluorosilanes, related to the compound , have been observed to form hypervalent complexes with pyridine. These interactions suggest potential applications in designing new binding motifs for molecular assembly and recognition processes (Nakash et al., 2005).
Propiedades
IUPAC Name |
4-(1,1,1-trifluoropropan-2-yloxy)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-5(8(9,10)11)14-6-2-3-13-7(12)4-6/h2-5H,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOXWNWNWJTEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC(=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2666489.png)
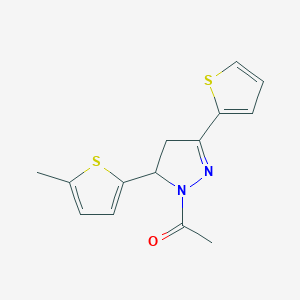
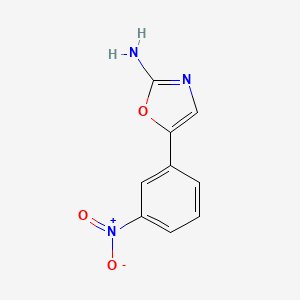
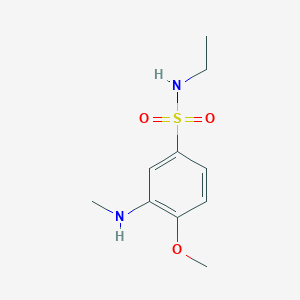
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2666497.png)
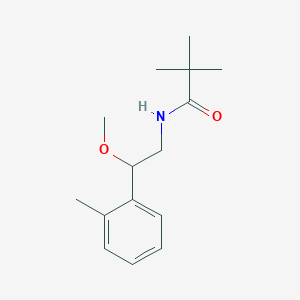

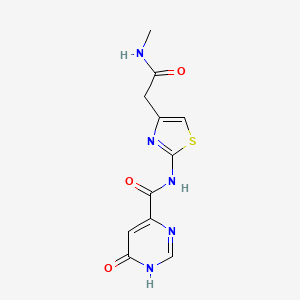

![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2666505.png)


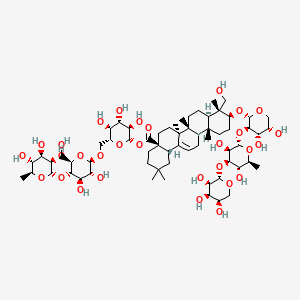
![N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2666511.png)